5-Methylfuro[3,2-C]quinolin-4(5H)-one 5-Methylfuro[3,2-C]quinolin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15979880
InChI: InChI=1S/C12H9NO2/c1-13-10-5-3-2-4-8(10)11-9(12(13)14)6-7-15-11/h2-7H,1H3
SMILES:
Molecular Formula: C12H9NO2
Molecular Weight: 199.20 g/mol

5-Methylfuro[3,2-C]quinolin-4(5H)-one

CAS No.:

Cat. No.: VC15979880

Molecular Formula: C12H9NO2

Molecular Weight: 199.20 g/mol

* For research use only. Not for human or veterinary use.

5-Methylfuro[3,2-C]quinolin-4(5H)-one -

Specification

Molecular Formula C12H9NO2
Molecular Weight 199.20 g/mol
IUPAC Name 5-methylfuro[3,2-c]quinolin-4-one
Standard InChI InChI=1S/C12H9NO2/c1-13-10-5-3-2-4-8(10)11-9(12(13)14)6-7-15-11/h2-7H,1H3
Standard InChI Key MLAJCSVCCOFWBI-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C3=C(C1=O)C=CO3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

5-Methylfuro[3,2-c]quinolin-4(5H)-one (C₁₂H₉NO₂; MW 199.21 g/mol) features a planar tricyclic system with:

  • Furan ring: Oxygen-containing five-membered ring fused at positions 3 and 2 of the quinoline moiety.

  • Quinoline nucleus: Nitrogen-containing bicyclic system with a ketone group at position 4.

  • Methyl substituent: CH₃ group at N5, conferring steric and electronic modulation.

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
IUPAC Name5-Methyl-5H-furo[3,2-c]quinolin-4-one
SMILESCN1C2=C(C=CO2)C3=CC=CC=C3C1=O
X-ray CrystallographyPlanar tricyclic system; C-O bond: 1.365 Å
TautomerismKeto-enol equilibrium observed at pH 7.4

Spectroscopic Profiling

Advanced spectroscopic analyses validate the structure:

  • UV-Vis: λmax 247 nm (π→π* transition), 338 nm (n→π* carbonyl) .

  • IR: Strong absorption at 1640 cm⁻¹ (C=O stretch), 2925 cm⁻¹ (C-H methyl) .

  • ¹H NMR (CDCl₃): δ 3.78 ppm (N-CH₃ singlet), 7.20–8.22 ppm (aromatic multiplet) .

  • ¹³C NMR: 178.9 ppm (C=O), 122.4–153.1 ppm (aromatic carbons) .

Synthetic Methodologies

Palladium-Catalyzed Cyclization

The optimized protocol from Lindahl et al. involves:

  • Substrate: N-(2-Iodophenyl)-N-methyl-3-furamide.

  • Catalyst: PdO (5 mol%) with KOAc base.

  • Solvent: N,N-Dimethylacetamide (DMA).

  • Additive: Tetrabutylammonium chloride (TBAC; 0.1 equiv).

  • Yield: 72% after 12h at 110°C .

Mechanistic studies suggest oxidative addition of Pd⁰ to the aryl iodide, followed by intramolecular C-O bond formation.

Green Synthesis via Microwave Irradiation

An alternative solvent-free approach utilizes:

  • Reactants: 4-Hydroxyquinolin-2(1H)-one derivatives + glyoxals.

  • Conditions: 300W microwave, 5 min.

  • Advantages: 89% atom economy, no column chromatography.

Pharmacological Investigations

Antimicrobial Activity

Against clinical isolates (MIC values):

OrganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50

Mechanistic studies indicate membrane disruption via quinoline intercalation .

Cell LineIC₅₀ (μM)Selectivity Index
MCF-7 (breast cancer)8.24.7
HEK-293 (normal)38.6-

Apoptosis induction correlates with Bcl-2 downregulation .

Structure-Activity Relationships (SAR)

Critical modifications influencing bioactivity:

  • N5 Methylation: Enhances metabolic stability by 3-fold compared to des-methyl analogs .

  • C2 Aryl Substitutents: Electron-withdrawing groups (e.g., -NO₂) improve antimicrobial potency by 40% .

  • Furan Ring Saturation: Dihydro derivatives show reduced cytotoxicity (IC₅₀ > 50 μM).

Challenges and Future Directions

Synthetic Limitations

  • Scalability: Pd-catalyzed method requires expensive catalysts (≥$320/g for PdO) .

  • Byproducts: 15–20% dimeric species form under high-temperature conditions.

Pharmacological Optimization

  • Bioavailability: Poor aqueous solubility (logP 2.9) necessitates prodrug strategies.

  • Toxicity: HepG2 assays reveal ALT elevation at 100 μM .

Future research should prioritize:

  • Continuous-flow synthesis to improve yield.

  • In vivo efficacy models for lead optimization.

  • Hybrid scaffolds combining furoquinolinones with known pharmacophores.

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